

# Wye-687: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor

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## Compound of Interest

Compound Name: Wye-687

Cat. No.: B1684598

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Wye-687** is a potent, ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It distinguishes itself by effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival. This dual inhibitory action allows for a more comprehensive blockade of the mTOR signaling pathway compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of **Wye-687**, supported by experimental protocols and signaling pathway diagrams.

## Chemical Structure and Physicochemical Properties

**Wye-687** is a pyrazolopyrimidine derivative with the IUPAC name methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

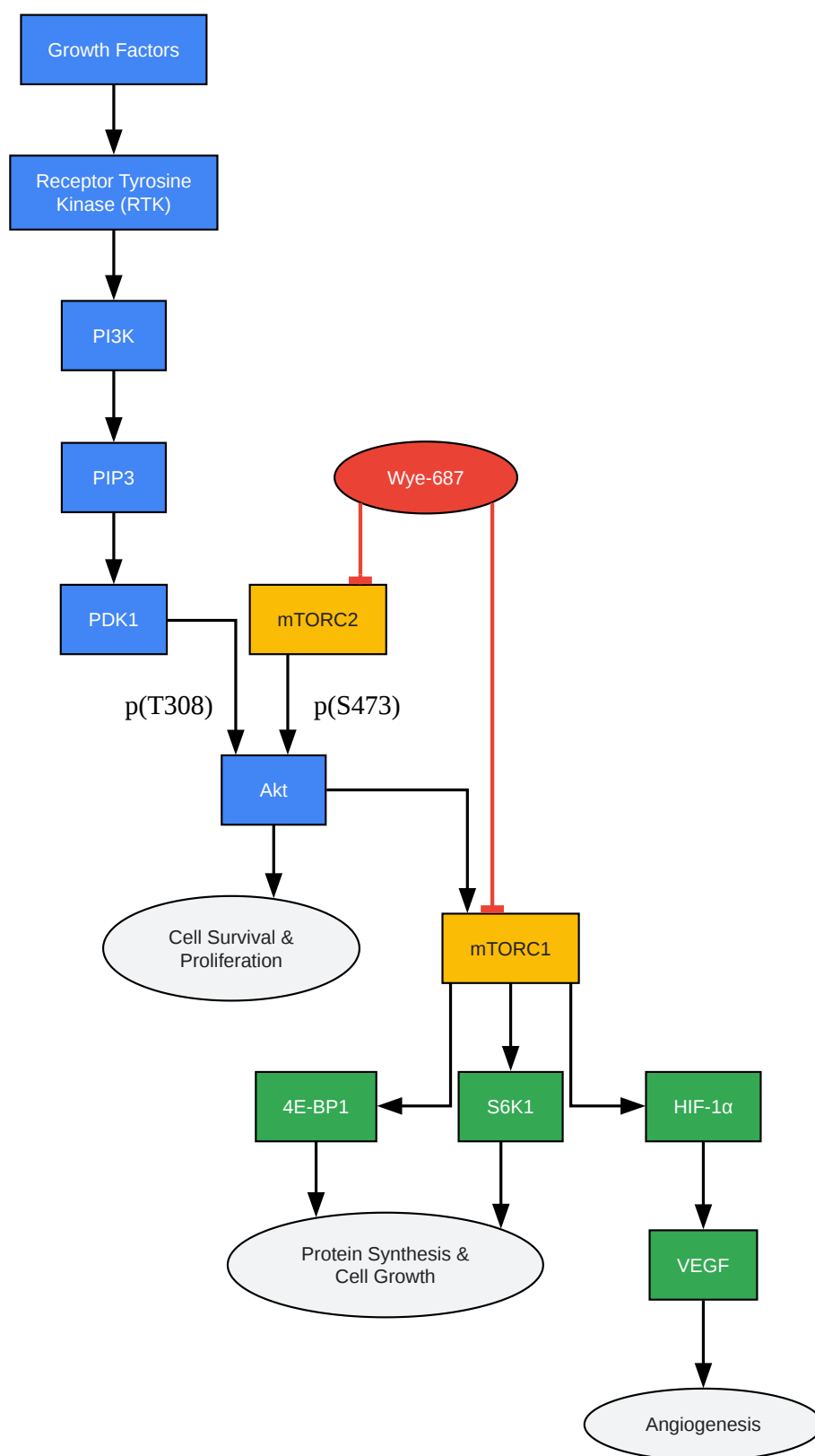
Property	Value	Reference
IUPAC Name	methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate	[1]
Synonyms	WYE 687	[2]
CAS Number	1062161-90-3	[1][3][4]
Molecular Formula	C28H32N8O3	[1][3][4]
Molecular Weight	528.61 g/mol	[1][3]
Molecular Weight (dihydrochloride)	601.53 g/mol	[2]
Solubility	Insoluble in water and ethanol; Soluble to 100 mM in DMSO and water (as dihydrochloride salt)	[2][4]
Purity	≥98% (HPLC)	[2]
Storage	Desiccate at room temperature	[2]

## Mechanism of Action and Signaling Pathway

**Wye-687** functions as an ATP-competitive inhibitor of the mTOR kinase domain.[2][4] This mechanism of action allows it to directly block the catalytic activity of mTOR, preventing the phosphorylation of its downstream substrates. A key feature of **Wye-687** is its ability to inhibit both mTORC1 and mTORC2 complexes.[1][5]

The mTOR signaling pathway is a central regulator of cellular processes. mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473 (S473), as well as SGK and PKCα.

By inhibiting both complexes, **Wye-687** leads to a comprehensive shutdown of mTOR signaling. This results in the inhibition of phosphorylation of key downstream effectors of both mTORC1 (e.g., S6K) and mTORC2 (e.g., Akt at S473).<sup>[2][3]</sup>



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**Figure 1: Wye-687 Inhibition of the mTOR Signaling Pathway.**

## Pharmacological Properties

**Wye-687** exhibits potent inhibitory activity against mTOR with high selectivity over other kinases, particularly those in the PI3K family.

Parameter	Value	Reference
mTOR IC50	7 nM	[2][3][6]
PI3K $\alpha$ IC50	81 nM (>100-fold selectivity vs mTOR)	[3][6]
PI3K $\gamma$ IC50	3.11 $\mu$ M (>500-fold selectivity vs mTOR)	[3][6]

## In Vitro Activity

**Wye-687** has demonstrated significant anti-proliferative effects across a variety of cancer cell lines.[3] Its mechanism of action involves the induction of G1 cell cycle arrest and, in some cases, selective apoptosis.[2][3] Furthermore, **Wye-687** has been shown to down-regulate the expression of angiogenic factors such as VEGF and HIF-1 $\alpha$  in cancer cells.[2][3] Studies in acute myeloid leukemia (AML) cell lines, including HL-60 and U937, have shown that **Wye-687** potently inhibits cell survival and proliferation, and induces caspase-dependent apoptotic death.[5][6][7]

## In Vivo Activity

Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of **Wye-687**. In a U937 leukemic xenograft model, oral administration of **Wye-687** at doses of 5 or 25 mg/kg daily significantly inhibited tumor growth.[6][7] At day 15, tumor sizes were reduced by 50% and 75% for the 5 mg/kg and 25 mg/kg dose groups, respectively, compared to the vehicle control.[6] These studies also indicated that the treatment was well-tolerated, with no significant toxicities observed.[6][7]

## Experimental Protocols

### mTOR Kinase Assay (DELFI A Format)

This protocol describes a Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFI) used to measure the inhibitory activity of **Wye-687** on purified FLAG-tagged mTOR.

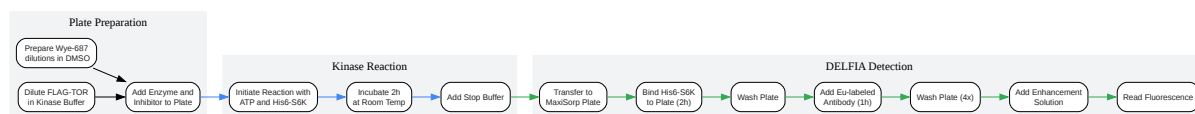
#### Materials:

- Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM  $\beta$ -glycerophosphate, 10 mM  $\text{MnCl}_2$ , 0.5 mM DTT, 0.25  $\mu\text{M}$  microcystin LR, and 100  $\mu\text{g/mL}$  BSA.[3]
- Enzyme: Purified FLAG-TOR.[3]
- Substrate: His6-S6K.[3]
- ATP.
- **Wye-687** or other test inhibitors dissolved in DMSO.
- Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA.[3]
- Detection Antibody: Europium-labeled monoclonal anti-P(T389)-p70S6K antibody.[3]
- DELFIA Enhancement Solution.[3]
- 96-well plates (MaxiSorp).

#### Procedure:

- Dilute the FLAG-TOR enzyme in the kinase assay buffer.
- In a 96-well plate, mix 12  $\mu\text{L}$  of the diluted enzyme with 0.5  $\mu\text{L}$  of the test inhibitor (**Wye-687**) or DMSO vehicle control.
- Initiate the kinase reaction by adding 12.5  $\mu\text{L}$  of kinase assay buffer containing ATP and His6-S6K. The final reaction volume of 25  $\mu\text{L}$  should contain 800 ng/mL FLAG-TOR, 100  $\mu\text{M}$  ATP, and 1.25  $\mu\text{M}$  His6-S6K.[3]
- Incubate the reaction plate for 2 hours at room temperature with gentle shaking.
- Terminate the reaction by adding 25  $\mu\text{L}$  of Stop Buffer.

- Transfer 45  $\mu$ L of the terminated reaction mixture to a MaxiSorp plate containing 55  $\mu$ L of PBS.
- Allow the His6-S6K to attach to the plate for 2 hours.
- Aspirate the wells and wash once with PBS.
- Add 100  $\mu$ L of DELFIA buffer containing 40 ng/mL of the Europium-labeled anti-P(T389)-S6K antibody.
- Incubate for 1 hour with gentle agitation.
- Aspirate the wells and wash four times with PBS containing 0.05% Tween 20 (PBST).
- Add 100  $\mu$ L of DELFIA Enhancement solution to each well.
- Read the plates in a suitable plate reader (e.g., PerkinElmer Victor).
- Calculate the enzymatic activity and enzyme inhibition based on the obtained data.



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## References

- 1. WYE-687 - Wikipedia [en.wikipedia.org]
- 2. WYE 687 dihydrochloride | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. WYE-687 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical evaluation of WYE-687, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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